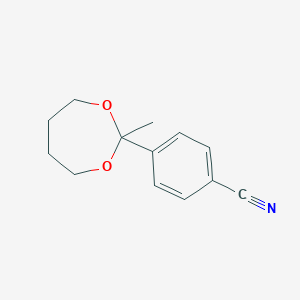![molecular formula C13H17ClO2 B14188480 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde CAS No. 921937-93-1](/img/structure/B14188480.png)
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde is an organic compound with the molecular formula C13H17ClO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 2-chloro-3-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and (2S,3S)-2-chloro-3-methylpentanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide.
Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with benzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzoic acid.
Reduction: 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[(2S,3S)-2-Chloro-3-methylbutyl]oxy}benzaldehyde: Similar structure but with a shorter alkyl chain.
4-{[(2S,3S)-2-Chloro-3-methylhexyl]oxy}benzaldehyde: Similar structure but with a longer alkyl chain.
4-{[(2S,3S)-2-Bromo-3-methylpentyl]oxy}benzaldehyde: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
921937-93-1 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
4-[(2S,3S)-2-chloro-3-methylpentoxy]benzaldehyde |
InChI |
InChI=1S/C13H17ClO2/c1-3-10(2)13(14)9-16-12-6-4-11(8-15)5-7-12/h4-8,10,13H,3,9H2,1-2H3/t10-,13+/m0/s1 |
InChI Key |
RYEGZGANDPAHEK-GXFFZTMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](COC1=CC=C(C=C1)C=O)Cl |
Canonical SMILES |
CCC(C)C(COC1=CC=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)


![Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]-](/img/structure/B14188427.png)
![3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B14188432.png)
![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B14188435.png)

![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)
![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B14188458.png)

![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
